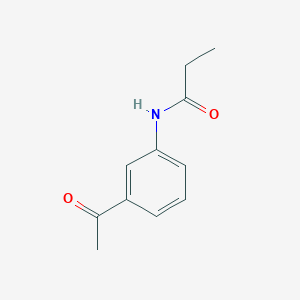

N-(3-acetylphenyl)propanamide

説明

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-acetylphenyl)propanamide typically involves the reaction of 3-acetylbenzoic acid with propanamide under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, and the reaction conditions are optimized for large-scale production. The product is then purified using standard industrial purification techniques such as crystallization or distillation .

化学反応の分析

Types of Reactions: N-(3-acetylphenyl)propanamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: It can be reduced to form amines or other reduced derivatives.

Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).

Major Products:

Oxidation: Carboxylic acids or ketones.

Reduction: Amines or alcohols.

Substitution: Various substituted derivatives depending on the reagents used.

科学的研究の応用

Chemical Applications

1. Organic Synthesis

- N-(3-acetylphenyl)propanamide serves as a reagent in organic synthesis. It acts as a building block for the formation of more complex molecules through various chemical reactions such as oxidation, reduction, and substitution reactions. These reactions can yield carboxylic acids, ketones, amines, or alcohols depending on the conditions applied.

2. Precursor for Novel Compounds

- The compound is utilized as a precursor in synthesizing other organic molecules and pharmaceuticals. For instance, it can undergo Claisen–Schmidt condensation to produce derivatives with potential biological activity.

Biological Applications

1. Proteomics Research

- In biological research, this compound is employed to study protein interactions and functions. Its ability to bind specific proteins makes it a useful tool in proteomics.

2. Therapeutic Potential

- The compound has been investigated for its potential therapeutic applications due to its structural properties. Studies have shown that it can interact with various molecular targets, altering their activity and potentially leading to new treatment avenues in medicine.

Medical Applications

1. Anti-Virulence Therapeutics

- Research has explored the use of this compound in developing anti-virulence therapeutics against pathogens by inhibiting key virulence factors like Mono-ADP-ribosyltransferase toxins . These inhibitors have shown promising results in protecting human cells from bacterial toxins.

2. Cancer Research

- The compound's derivatives have been tested for cytotoxic activity against cancer cell lines such as colon cancer (HCT-116) and breast cancer (MCF-7). These studies aim to optimize pharmacodynamics properties and improve clinical efficacy compared to existing treatments .

Data Table: Summary of Applications

| Application Area | Specific Use | Notes |

|---|---|---|

| Organic Chemistry | Reagent in organic synthesis | Building block for complex molecules |

| Biology | Proteomics research | Studies protein interactions |

| Medicine | Anti-virulence therapeutics | Inhibits bacterial toxins |

| Cancer Research | Cytotoxic activity against cancer cell lines | Aimed at improving treatment efficacy |

Case Study 1: Inhibition of Bacterial Toxins

In a study examining the inhibition of ExoA toxins produced by pathogenic bacteria, this compound derivatives were tested for their ability to protect human lung cells from toxin-induced damage. Compounds showed IC50 values ranging from 87 nM to 484 μM, demonstrating significant protective effects against high doses of toxins .

Case Study 2: Anticancer Activity

A series of quinoxaline-3-propanamides, structurally related to this compound, were evaluated for their anticancer properties. These compounds exhibited cytotoxic effects on HCT-116 and MCF-7 cell lines, indicating potential as new anticancer agents .

作用機序

The mechanism of action of N-(3-acetylphenyl)propanamide involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and function. This interaction can lead to changes in cellular processes and biochemical pathways, making it a valuable tool in research .

類似化合物との比較

- N-(3-acetylphenyl)acetamide

- N-(3-acetylphenyl)butanamide

- N-(3-acetylphenyl)pentanamide

Comparison: N-(3-acetylphenyl)propanamide is unique due to its specific structural properties, which make it more suitable for certain applications compared to its analogs. For example, its propanamide group provides distinct reactivity and binding characteristics that are not present in the acetyl, butanamide, or pentanamide analogs .

生物活性

N-(3-Acetylphenyl)propanamide, also known as N-(3-acetylphenyl)prop-2-enamide, is a compound of interest due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and case studies.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of 189.23 g/mol. Its structure features an acetyl group attached to a phenyl ring, which is further connected to a propanamide moiety. This structural configuration is crucial for its biological activity.

Anticancer Activity

One of the most notable activities of this compound is its anticancer potential. Research has shown that compounds with similar structural motifs exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have reported that derivatives of this compound possess inhibitory effects on cell proliferation in cancer models.

- Case Study : A study evaluated the cytotoxicity of this compound analogs against HeLa and MCF-7 cell lines. The results indicated that certain derivatives exhibited IC50 values in the micromolar range, demonstrating promising anticancer activity (IC50 values ranged from 5 to 15 μM depending on the derivative used) .

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties. Compounds with similar structures have shown efficacy against both Gram-positive and Gram-negative bacteria.

- Research Findings : A series of studies highlighted that compounds with acetophenone derivatives demonstrated significant antibacterial activity. For example, one study reported that derivatives exhibited minimum inhibitory concentrations (MICs) ranging from 8 to 32 μg/mL against Staphylococcus aureus and Escherichia coli .

The mechanisms through which this compound exerts its biological effects are multifaceted:

- Cytotoxic Mechanisms : The compound interacts with cellular pathways involved in apoptosis, leading to programmed cell death in cancer cells. This interaction often involves the modulation of Bcl-2 family proteins, which are critical regulators of apoptosis.

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit specific enzymes involved in bacterial virulence, such as mono-ADP-ribosyltransferases, thereby reducing bacterial pathogenicity .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is essential for optimizing the biological activity of this compound:

| Structural Feature | Effect on Activity |

|---|---|

| Acetyl Group | Enhances lipophilicity and cellular uptake |

| Phenolic Ring | Critical for interaction with biological targets |

| Propanamide Moiety | Influences binding affinity and selectivity |

Future Directions

Further research is warranted to explore the full therapeutic potential of this compound. Future studies should focus on:

- In Vivo Studies : To evaluate the efficacy and safety profile in animal models.

- Mechanistic Studies : To elucidate detailed pathways involved in its anticancer and antimicrobial activities.

- Formulation Development : To enhance bioavailability and target delivery mechanisms.

特性

IUPAC Name |

N-(3-acetylphenyl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c1-3-11(14)12-10-6-4-5-9(7-10)8(2)13/h4-7H,3H2,1-2H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPKYWZVHSQINPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=CC=CC(=C1)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90358587 | |

| Record name | N-(3-acetylphenyl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90358587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39569-28-3 | |

| Record name | N-(3-acetylphenyl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90358587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。